molecular formula C13H16N2O2 B8020130 N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide

Cat. No.: B8020130
M. Wt: 232.28 g/mol
InChI Key: FBZDFAKFAMKMMN-UHFFFAOYSA-N
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Description

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide is a research chemical with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It is known for its utility in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide typically involves the reaction of 4-acetamidobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
  • N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]propionamide
  • N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]butyramide

Comparison: this compound is unique due to its specific acetamide functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain research applications where specific reactivity or interaction profiles are desired.

Properties

IUPAC Name

N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZDFAKFAMKMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.